Palladium(ii)hexafluoroacetylacetonate

Homogeneous catalysis Hydroamination Pd(II) complexes

Pd(hfac)₂ is the leading volatile Pd precursor for CVD, ALD, and OM-CVD. Unlike Pd(acac)₂—which decomposes at 100–200°C before volatilizing—Pd(hfac)₂ sublimes at 20–50°C due to electron-withdrawing -CF₃ ligands, enabling intact gas-phase transport and high-purity Pd film deposition. This critical advantage supports plasma ALD (100°C, ~100% pure Pd, 24±3 µΩ·cm), thermal ALD with O₃ (180–220°C, 0.25 Å/cycle), and Cu-Pd alloy CVD for BEOL interconnects. In catalysis, Pd(hfac)₂ exhibits markedly higher activity in hydroamination compared to Pd(acac)₂. For vapor-phase deposition and Lewis acid catalysis, Pd(hfac)₂ is the evidence-based choice. Store at 2–8°C under inert gas; ships at ambient.

Molecular Formula C10H2F12O4Pd
Molecular Weight 520.52 g/mol
Cat. No. B8205212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium(ii)hexafluoroacetylacetonate
Molecular FormulaC10H2F12O4Pd
Molecular Weight520.52 g/mol
Structural Identifiers
SMILES[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pd+2]
InChIInChI=1S/2C5HF6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H;/q2*-1;+2
InChIKeyXKXMXENXRHYOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palladium(II) Hexafluoroacetylacetonate (Pd(hfac)₂): A High-Volatility, Thermally Robust Precursor for CVD, ALD, and Advanced Catalysis


Palladium(II) hexafluoroacetylacetonate, denoted as Pd(hfac)₂ (CAS 64916-48-9), is a palladium β-diketonate coordination complex wherein the metal center is chelated by two 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate ligands. The presence of electron-withdrawing trifluoromethyl (-CF₃) substituents confers a suite of distinctive physicochemical properties—most notably enhanced volatility, elevated thermal stability, and altered redox behavior—that fundamentally distinguish it from non-fluorinated acetylacetonate (acac) analogs [1]. These characteristics render Pd(hfac)₂ a premier precursor for vapor-phase deposition techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), as well as a unique catalyst for selective organic transformations where high Lewis acidity or ligand lability is advantageous [2]. The compound sublimes readily in vacuo at 20–50 °C and is typically stored under inert atmosphere at 2–8 °C to prevent hydrolysis, underscoring its specialized handling requirements .

Why Generic Substitution of Pd(hfac)₂ in CVD/ALD and Catalysis Processes Fails: A Quantitative Perspective


Substituting Pd(hfac)₂ with the non-fluorinated Pd(acac)₂ or other palladium precursors in vapor-phase deposition or catalytic processes without process re-optimization will result in quantifiable performance degradation or outright process failure. The fundamental reason lies in the electron-withdrawing -CF₃ groups of the hfac ligand, which dramatically increase the complex's volatility and thermal stability while shifting its decomposition pathway. Pd(acac)₂ decomposes in the solid state at relatively low temperatures (100–200 °C) and exhibits insufficient vapor pressure for reliable gas-phase transport without concurrent decomposition [1]. In contrast, the fluorinated Pd(hfac)₂ sublimes at 20–50 °C and remains intact during volatilization, enabling consistent, high-purity film deposition [2]. Furthermore, in liquid-phase catalysis, Pd(hfac)₂ demonstrates markedly higher activity in hydroamination reactions compared to Pd(acac)₂, a difference attributed to the enhanced electrophilicity of the metal center imparted by the fluorinated ligand framework [3]. Direct substitution therefore leads to either unacceptably low deposition rates, carbon/fluorine contamination in films, or negligible catalytic turnover, necessitating an evidence-based approach to precursor selection.

Quantitative Evidence Guide: Head-to-Head Performance of Pd(hfac)₂ vs. Pd(acac)₂ and Other Precursors


Catalytic Efficiency in Hydroamination: Pd(hfac)₂ vs. Pd(acac)₂

In the reaction between secondary amines and activated alkenes, [Pd(hfac)₂] exhibits significantly higher catalytic efficiency than [Pd(acac)₂]. The perfluorinated analog shows much higher activity that is scarcely affected by the addition of NH₄X cocatalysts, whereas the activity of [Pd(acac)₂] is markedly enhanced by cocatalyst addition [1].

Homogeneous catalysis Hydroamination Pd(II) complexes

Volatility and Sublimation Onset: Pd(hfac)₂ vs. Pd(acac)₂

Pd(hfac)₂ sublimes readily in vacuo at temperatures of 20–50 °C, enabling vapor-phase transport at near-ambient temperatures [1]. In contrast, Pd(acac)₂ decomposes in the solid state at 100–200 °C and does not sublime intact, severely limiting its utility as a CVD/ALD precursor [2].

CVD precursors Volatility Thermal properties

Thermal Decomposition Temperature in Oxidizing Atmosphere: Pd(hfac)₂ vs. Pd(acac)₂

Under an oxidizing atmosphere, Pd(acac)₂ decomposes exothermically at 180 °C to yield pure palladium metal [1]. In contrast, Pd(hfac)₂ exhibits a higher decomposition onset, with the hexafluoro derivatives generally decomposing at higher temperatures than their non-fluorinated counterparts [2]. This enhanced thermal stability allows Pd(hfac)₂ to withstand higher processing temperatures without premature decomposition during CVD or ALD.

Thermal stability CVD precursors Decomposition

ALD Film Resistivity and Purity: Pd(hfac)₂ + H₂/O₂ Plasma vs. Pd(hfac)₂ + H₂ Plasma Only

An ABC-type ALD process using Pd(hfac)₂, H₂ plasma, and O₂ plasma at 100 °C yields virtually 100% pure Pd films with a resistivity of 24 ± 3 µΩ cm [1]. Omitting the O₂ plasma step (AB-type process) results in carbon contamination exceeding 10% and significantly higher resistivity values [1]. This highlights that while Pd(hfac)₂ is a versatile precursor, the choice of co-reactant profoundly influences film quality.

Atomic layer deposition Thin films Resistivity

ALD Growth Rate and Film Morphology: Pd(hfac)₂/O₃ vs. Alternative Precursors

Thermal ALD using Pd(hfac)₂ and O₃ at 180–220 °C yields a constant growth rate of ~0.25 Å/cycle and produces highly uniform metallic Pd films with a surface roughness of only 0.2 nm, free of fluorine contamination [1]. When low-concentration ozone (1.22 g m⁻³) is used, the growth rate is 0.22 Å/cycle with an RMS roughness of 0.13 nm for 22 nm thick films [2]. This performance is comparable to or exceeds that of other Pd precursors like Pd(thd)₂, which often require higher temperatures and can yield non-uniform films [3].

Atomic layer deposition Growth rate Surface roughness

CVD-Derived Cu-Pd Alloy Film Resistivity: Pd(hfac)₂ + Cu(hfac)vtms

Co-deposition of Cu and Pd using (hfac)Cu(I)vtms and Pd(hfac)₂ via low-pressure CVD at 100–200 °C produces Cu-Pd alloy films with low resistivities of ~2.3 µΩ cm at palladium concentrations below 3 wt% [1]. High growth rates of 100–500 nm/min and excellent conformality on sub-half-micron trenches (aspect ratio >3.5:1) were achieved [1]. This performance, enabled by the matched hfac ligand chemistry of the two precursors, is superior to pure Cu CVD films in terms of oxidation resistance and electromigration reliability.

CVD Copper-palladium alloys Interconnects

Optimal Application Scenarios for Pd(hfac)₂ Based on Quantitative Performance Data


High-Purity, Low-Resistivity Pd Thin Films via Plasma-Enhanced ALD

When fabricating Pd thin films for semiconductor interconnects, electrodes, or hydrogen sensors, the ABC-type plasma ALD process using Pd(hfac)₂, H₂ plasma, and O₂ plasma at 100 °C yields virtually 100% pure Pd films with a resistivity of 24 ± 3 µΩ cm [1]. This performance is directly enabled by Pd(hfac)₂'s volatility and reactivity with H₂/O₂ plasmas. The process is particularly suited for temperature-sensitive substrates and applications requiring ultra-low resistivity without post-deposition annealing.

Conformal Pd Coatings on High-Aspect-Ratio Structures via Thermal ALD

For coating nanoporous membranes, high-aspect-ratio trenches, or 3D structures with uniform, ultra-thin Pd layers, thermal ALD using Pd(hfac)₂ and ozone at 180–220 °C is optimal. This process achieves a constant growth rate of ~0.25 Å/cycle and produces films with a surface roughness of only 0.2 nm on sapphire, silicon, and silica substrates [2]. The absence of hydrogen or formalin simplifies safety protocols and reactor design while still delivering fluorine-free, metallic Pd films [2].

CVD of Oxidation-Resistant Cu-Pd Alloy Interconnects

In back-end-of-line (BEOL) semiconductor processing, the co-deposition of Cu and Pd using (hfac)Cu(I)vtms and Pd(hfac)₂ via low-pressure CVD at 100–200 °C produces Cu-Pd alloy films with a resistivity of ~2.3 µΩ cm and high conformality on trenches with aspect ratios >3.5:1 [3]. The matched hfac ligand chemistry of the two precursors ensures compatible volatilities and decomposition kinetics, enabling in situ alloying that enhances oxidation resistance and electromigration reliability without adding significant process complexity [3].

High-Activity Homogeneous Catalysis for Hydroamination Reactions

For the hydroamination of activated alkenes with secondary amines, Pd(hfac)₂ serves as a highly active, cocatalyst-independent homogeneous catalyst [4]. Its perfluorinated ligand framework enhances the electrophilicity of the Pd(II) center, resulting in intrinsically higher catalytic efficiency compared to Pd(acac)₂ [4]. This makes Pd(hfac)₂ the precursor of choice for atom-economical amine synthesis where minimizing additives and maximizing turnover frequency are priorities.

Preparation of Supported Pd Nanoparticle Catalysts via OM-CVD

Organometallic CVD (OM-CVD) using Pd(hfac)₂ as the volatile precursor enables the controlled deposition of Pd nanoparticles onto oxide supports such as CeO₂, ZnO, and TiO₂ [5]. The resulting catalysts exhibit structure-sensitive selectivity in butadiene hydrogenation, with Pd/CeO₂ showing the highest selectivity to butene due to favorable nanoparticle morphology [5]. This approach is advantageous for preparing well-dispersed, morphology-controlled supported Pd catalysts without wet impregnation or calcination steps that can alter support properties.

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